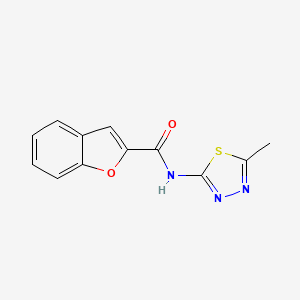![molecular formula C15H13ClN2OS B11106236 5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11106236.png)
5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a thione group and a chlorinated aromatic ring
Preparation Methods
The synthesis of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoxazole core, which can be derived from o-aminophenol and a suitable carboxylic acid derivative.
Thione Formation: The thione group is introduced by reacting the chlorinated benzoxazole with a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide.
Toluidinomethyl Substitution:
Chemical Reactions Analysis
5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding benzoxazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The toluidinomethyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
5-Chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share the benzoxazole core but differ in their substituents and functional groups.
Thione Compounds: Compounds like 2-thioxo-1,3-benzoxazole and 2-thioxo-1,3-benzothiazole have similar thione groups but differ in their heterocyclic structures.
Chlorinated Aromatics: Compounds like 5-chloro-2-methylbenzoxazole and 5-chloro-2-aminobenzoxazole have similar chlorinated aromatic rings but differ in their additional substituents.
The uniqueness of 5-chloro-3-(2-toluidinomethyl)-1,3-benzoxazole-2(3H)-thione lies in its combination of functional groups and structural features, which contribute to its diverse applications and potential as a versatile chemical entity.
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
5-chloro-3-[(2-methylanilino)methyl]-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-4-2-3-5-12(10)17-9-18-13-8-11(16)6-7-14(13)19-15(18)20/h2-8,17H,9H2,1H3 |
InChI Key |
AJCAVYDIOYKDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=C(C=CC(=C3)Cl)OC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azepan-1-yl-3-imino-2-[(4-methoxy-phenyl)-hydrazono]-propionitrile](/img/structure/B11106153.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11106158.png)

![3-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one](/img/structure/B11106168.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid](/img/structure/B11106172.png)
![4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11106173.png)
![3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)
![5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B11106190.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11106195.png)

![methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11106214.png)
![(5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11106227.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-ethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106228.png)
![N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)](/img/structure/B11106235.png)
